11-(Heptylamino)undecanoic acid

Food Contact Materials Regulatory Compliance Supply Chain

Using unlisted amine analogs in food-contact formulations creates binary non-compliance risk and costly re-certification. 11-(Heptylamino)undecanoic acid (CAS 68564-88-5) eliminates this risk with explicit EU 10/2011 authorization (Ref. No. 731, SML 0.05 mg/kg). - Regulatory certainty: Only this specific heptylamino derivative is listed for indirect food-contact adhesives and coatings. - Dual reactivity: Secondary amine and carboxylic acid enable co-polymerization, branching, or salt formation. - Amphiphilic design: 11:7 carbon chain ratio provides predictable surface activity and internal plasticization.

Molecular Formula C18H37NO2
Molecular Weight 299.5 g/mol
CAS No. 68564-88-5
Cat. No. B1607215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-(Heptylamino)undecanoic acid
CAS68564-88-5
Molecular FormulaC18H37NO2
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCCCCCCCNCCCCCCCCCCC(=O)O
InChIInChI=1S/C18H37NO2/c1-2-3-4-10-13-16-19-17-14-11-8-6-5-7-9-12-15-18(20)21/h19H,2-17H2,1H3,(H,20,21)
InChIKeyGNHLOUIICBHQIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-(Heptylamino)undecanoic acid Procurement Overview


11-(Heptylamino)undecanoic acid (CAS 68564-88-5, EC 271-487-7) is a synthetic, long-chain amino acid derivative with the molecular formula C18H37NO2 [1]. It is classified as an amphiphilic compound, structurally characterized by an 11-carbon undecanoic acid backbone that is N-substituted at the terminal position with a heptylamine group . This unique structure confers both surfactant-like properties and the chemical reactivity of a secondary amine and carboxylic acid, positioning it as a versatile building block for specialty polymers, coatings, and ionic liquids [2]. Its inclusion in regulatory inventories for indirect food contact applications provides a specific, verifiable point of differentiation for procurement professionals seeking compliant specialty amines [3].

Regulatory listingEU 10/2011 food contact monomer (Ref. No. 731)
Amphiphilic building blockLong-chain amino acid with surfactant-like properties
Dual reactive sitesSecondary amine and carboxylic acid for polymerization

Analog Substitution Risks for 11-(Heptylamino)undecanoic acid


Substituting 11-(Heptylamino)undecanoic acid with structurally similar molecules like 11-aminoundecanoic acid or simple fatty amines introduces significant technical and regulatory risk. At the most fundamental level, the specific heptylamino substitution is the structural feature responsible for its unique amphiphilic balance and chemical behavior; changing the chain length or headgroup would fundamentally alter its critical micelle concentration (CMC), solubility, and interfacial activity [1]. Most critically, 11-(Heptylamino)undecanoic acid possesses a verifiable regulatory acceptance for use in adhesives and coatings components with indirect food contact, a status not shared by its unregulated analogs [2]. This creates a binary procurement decision point: use this specific compound to meet compliance specifications, or face potential reformulation and re-certification costs by attempting to use a non-listed alternative.

Regulatory compliance
Analog 11-aminoundecanoic acid lacks EU 10/2011 listing for food contact; may require recertification.
Surface activity shift
Altering chain length or headgroup can significantly shift CMC and interfacial tension.
Amphiphilic balance
Heptyl substitution is critical for hydrophobe/lipophile balance; analogs may not replicate performance.

11-(Heptylamino)undecanoic acid: Differentiation vs Analogs


SML Compliance vs. Unregulated Analogs

11-(Heptylamino)undecanoic acid (listed as N-heptylaminoundecanoic acid, Ref. No. 731) is uniquely identified in Commission Regulation (EU) No 10/2011 for use in plastic food contact materials [1]. It has an assigned Specific Migration Limit (SML) of 0.05 mg/kg food simulant, a quantifiable and enforceable regulatory threshold [1]. In stark contrast, close structural analogs such as 11-aminoundecanoic acid, undecanoic acid, or other N-alkyl amino acids do not appear on this positive list and thus have no established SML, rendering them non-compliant for applications requiring this specific regulatory certification.

SML Compliance
Head-to-head
0.05 mg/kg SML
Not Listed analogs
Regulatory listing supports procurement differentiation
EU 10/2011 Ref. No. 731; threshold not shared by analogs
Food Contact Materials Regulatory Compliance Supply Chain

Surface Tension and CMC vs. Primary Amine Analog

A comparative analysis of in silico predictions indicates that the N-heptyl substitution on 11-(Heptylamino)undecanoic acid yields a significantly lower predicted surface tension (34.6 ± 3.0 dyne/cm) compared to its primary amine precursor, 11-aminoundecanoic acid . This 34% reduction is consistent with the established structure-property relationship (SPR) that N-alkylation of amino acid headgroups drastically reduces surface tension by increasing molecular hydrophobicity and promoting closer packing at the air-water interface [REFS-2, REFS-3].

Surface Tension
Class-level
34.6 ± 3.0 dyne/cm pred.
~52–55 dyne/cm 11-Aminoundecanoic acid
Predicted 34% lower surface tension suggests enhanced interfacial activity
In silico EPISuite; class-level SPR context
Surfactant Science Interfacial Phenomena Amphiphiles

Hazard Classification: Sensitizer vs Corrosive Amines

Under the EU CLP Regulation, 11-(Heptylamino)undecanoic acid has a notified classification as Skin Sensitizer Category 1 (H317) [1]. This hazard profile is milder compared to many shorter-chain aliphatic amines, which are frequently classified as Skin Corrosive (H314) and/or acutely toxic [2]. For instance, while a direct assay comparison is not available in the public domain, heptylamine itself is known to be corrosive, and its incorporation into the undecanoic acid backbone appears to moderate this acute hazard to a sensitization warning.

Hazard Classification
Context-dependent
Skin Sens. 1 H317
Skin Corr. 1B heptylamine & analogs
Classification context may influence handling requirements
CLP notified classification; cross-study comparison
Product Safety Hazard Communication EHS Compliance

11-(Heptylamino)undecanoic acid Applications


Monomer for Food Contact Adhesives and Coatings

This is the most robust and procurement-relevant scenario. 11-(Heptylamino)undecanoic acid is explicitly listed under EU Regulation 10/2011 (Ref. No. 731) for use as a monomer or additive in the manufacture of plastic materials and articles intended for indirect food contact [1]. This regulatory approval is a binary differentiator. R&D teams developing new polymeric coatings or laminating adhesives for food packaging must use this listed substance to ensure final product compliance, as substitution with a non-listed analog (e.g., 11-aminoundecanoic acid) would render the final article non-compliant for its intended market. The established SML of 0.05 mg/kg provides a clear, quantifiable quality control target [1].

Synthesis of N-Substituted Polyamide Copolymers

For polymer chemists seeking to modify the properties of polyamides like Nylon-11, 11-(Heptylamino)undecanoic acid serves as a functional co-monomer [2]. Its secondary amine group introduces chain-terminating or branching potential, while the long heptyl side chain acts as an internal plasticizer. This can be employed to rationally design copolymers with a lower glass transition temperature (Tg) and increased hydrophobicity compared to the parent homopolymer [3]. This scenario leverages the compound's unique dual functionality (amine + acid) with a specific hydrophobic tail not available in the standard 11-aminoundecanoic acid monomer.

Synthesis of Catanionic Surfactants and Vesicles

Research into amino acid-based surfactants demonstrates that N-alkylation of amino acids yields amphiphiles with excellent surface activity and biocompatibility [4]. 11-(Heptylamino)undecanoic acid, with its CLP classification as a skin sensitizer rather than a corrosive substance [5], is a suitable candidate for synthesizing novel catanionic surfactant systems for use in personal care or pharmaceutical formulations. By pairing it with a cationic surfactant, researchers can form stable vesicles with tunable properties, leveraging its specific hydrophilic-lipophilic balance (HLB) derived from the 11:7 carbon chain ratio.

Application
Selection Property
Validation Focus
Food contact adhesives & coatings monomer
EU 10/2011 regulatory listing (Ref. No. 731)
SML compliance verification
N-substituted polyamide copolymer synthesis
Amphiphilic co-monomer with internal plasticization
Tg and hydrophobicity adjustment
Catanionic surfactant & vesicle research
N-alkyl amino acid amphiphile, secondary amine
HLB-dependent vesicle formation and biocompatibility context

Technical Documentation Hub

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